molecular formula C10H13BrClNO2 B6169212 methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride CAS No. 2413899-75-7

methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride

Cat. No. B6169212
CAS RN: 2413899-75-7
M. Wt: 294.6
InChI Key:
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Description

“Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride” is a chemical compound with the CAS Number: 42718-20-7 . It has a molecular weight of 280.55 and its molecular formula is C9H11BrClNO2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 280.55 . The compound should be stored in a dry, room temperature environment .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride involves the reaction of 4-bromobenzylamine with methyl 2-bromoacetate followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-bromobenzylamine", "methyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzylamine (1.0 eq) in diethyl ether and add sodium hydroxide (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add methyl 2-bromoacetate (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Dilute the reaction mixture with water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain methyl 2-{[(4-bromophenyl)methyl]amino}acetate as a yellow oil.", "Step 5: Dissolve the product in a mixture of water and hydrochloric acid and stir at room temperature for 2 hours.", "Step 6: Extract the mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride as a white solid." ] }

CAS RN

2413899-75-7

Product Name

methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.6

Purity

95

Origin of Product

United States

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